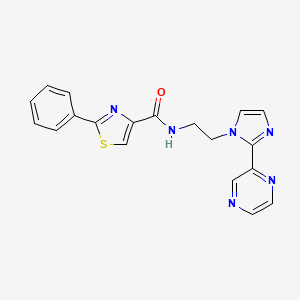

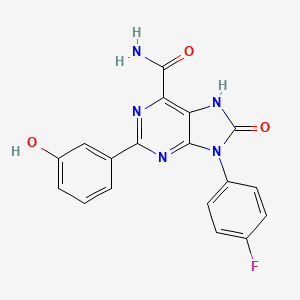

![molecular formula C12H14N2 B2819463 6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine CAS No. 2254248-15-0](/img/structure/B2819463.png)

6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine (HMCN) is a bicyclic heterocyclic compound that is composed of two fused rings, a cyclopentane and a naphthyridine. HMCN has a wide range of applications in scientific research and has been studied for its potential use in medicinal chemistry.

科学的研究の応用

Regioselectivity in Polar Additions : The reactions of related naphthyridine compounds with various reagents like HCl, H2O, and CH3OH show high regioselectivity, leading to different naphthyridine derivatives with potential applications in chemical synthesis (Ritter & Gleiter, 1997).

Potential in Neurological Disorders : A series of novel naphthyridine derivatives have been identified as potent and selective agonists of the 5-HT2C receptor, suggesting their potential application in treating neurological disorders such as depression (Schrader et al., 2021).

Synthesis from Acyclic Precursors : Naphthyridines have been synthesized from acyclic precursors, contributing to the field of organic chemistry and offering a pathway for the development of new compounds (Blanco, Perillo, & Schapira, 1999).

Anticancer Activity : Certain naphthyridine derivatives exhibit potent anticancer activities, as evidenced by studies on human malignant melanoma cell lines. These findings highlight their potential as therapeutic agents in cancer treatment (Kong et al., 2018).

Inhibition of c-Met Kinase : Investigations into the 1,6-naphthyridine motif have led to the discovery of new c-Met kinase inhibitors, important in cancer research (Wang et al., 2013).

Multicomponent Synthesis : The multicomponent synthesis of epoxy-tetrahydronaphthyridine has been achieved, demonstrating the compound's versatility in organic synthesis and potential applications in pharmaceuticals (Fayol & Zhu, 2005).

Diverse Biological Activities : Naphthyridine derivatives exhibit a range of biological activities, making them potent scaffolds in therapeutic and medicinal research. They have shown applications in areas like antimicrobial, anticancer, anti-inflammatory treatments, and more (Madaan et al., 2015).

特性

IUPAC Name |

9,11-diazatetracyclo[8.4.0.02,6.03,8]tetradeca-1(10),11,13-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-9-11-7-3-4-8(11)10(6-7)14-12(9)13-5-1/h1-2,5,7-8,10-11H,3-4,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFIXAJIOJPXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC1C2C4=C(N3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

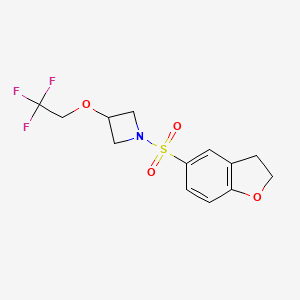

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)

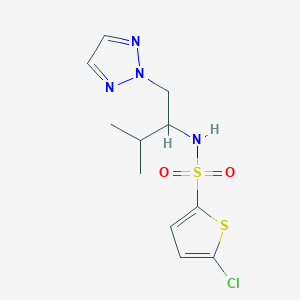

![N-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)

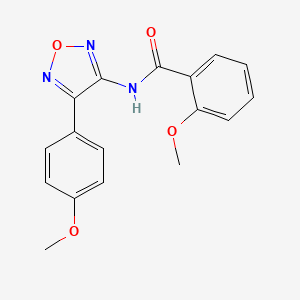

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)